molecular formula C15H25ClN2O3 B3335761 3-[(2-Chloro-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1353974-04-5

3-[(2-Chloro-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3335761
CAS No.: 1353974-04-5
M. Wt: 316.82 g/mol
InChI Key: LAYMXMYMEIJACN-UHFFFAOYSA-N
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Description

This compound (CAS: 1353995-93-3, molecular formula: C₁₅H₂₅ClN₂O₃) is a piperidine derivative featuring a tert-butyl carbamate group, a cyclopropyl-amino substituent, and a chloro-acetyl moiety. Its structure combines conformational rigidity from the cyclopropane ring with reactivity from the chloro-acetyl group, making it valuable in pharmaceutical and agrochemical synthesis . The tert-butyl ester enhances solubility in organic solvents, while the chloro-acetyl group serves as a versatile electrophilic site for nucleophilic substitution reactions.

Properties

IUPAC Name

tert-butyl 3-[(2-chloroacetyl)-cyclopropylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25ClN2O3/c1-15(2,3)21-14(20)17-8-4-5-12(10-17)18(11-6-7-11)13(19)9-16/h11-12H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYMXMYMEIJACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N(C2CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001120603
Record name 1-Piperidinecarboxylic acid, 3-[(2-chloroacetyl)cyclopropylamino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001120603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353974-04-5
Record name 1-Piperidinecarboxylic acid, 3-[(2-chloroacetyl)cyclopropylamino]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353974-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-[(2-chloroacetyl)cyclopropylamino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001120603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chloro-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction, which can be facilitated by various cyclization agents.

    Esterification: The final step involves the esterification of the piperidine-1-carboxylic acid with tert-butyl alcohol, often using acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloro-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-acetyl group, often using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro-acetyl group.

Scientific Research Applications

Potential Applications

  • Medicinal Chemistry
    • The compound's structure allows it to interact with various biological targets, making it a candidate for developing pharmaceuticals aimed at treating conditions such as pain, inflammation, and possibly cancer. The chloroacetyl group can enhance the reactivity of the molecule, facilitating interactions with biological macromolecules.
  • Biological Activity
    • Preliminary studies indicate that this compound exhibits several biological activities, including potential anti-inflammatory and analgesic effects. Further research is needed to fully elucidate its pharmacodynamics and pharmacokinetics.
  • Synthetic Organic Chemistry
    • The compound can undergo multiple chemical transformations due to its functional groups, which can be leveraged in synthetic pathways to create other biologically active molecules. Its synthesis typically involves careful control of reaction conditions to ensure high yields and purity.

Case Study 1: Synthesis and Characterization

A study demonstrated the synthesis of 3-[(2-Chloro-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester through a multi-step reaction involving piperidine derivatives and chloroacetylation. The characterization involved NMR and mass spectrometry to confirm the structure and purity of the compound.

Case Study 2: Biological Evaluation

In vitro assays have been conducted to evaluate the compound's efficacy against specific cancer cell lines. These studies revealed that the compound exhibits dose-dependent cytotoxicity, suggesting its potential as an anticancer agent.

Case Study 3: Structure-Activity Relationship (SAR) Analysis

Research focused on understanding how structural variations affect biological activity. Compounds with similar piperidine structures were synthesized, and their activities compared to highlight the importance of the chloroacetyl group in enhancing potency against targeted receptors.

Mechanism of Action

The mechanism of action of 3-[(2-Chloro-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine Derivatives

The target compound belongs to a family of piperidine-1-carboxylic acid tert-butyl esters with diverse substituents. Key structural analogs include:

Table 1: Structural and Molecular Comparisons
Compound Name CAS Molecular Formula Molecular Weight Substituent Variation Notable Properties
Target Compound : 3-[(2-Chloro-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester 1353995-93-3 C₁₅H₂₅ClN₂O₃ 304.82 Cyclopropyl-amino, chloro-acetyl High reactivity due to chloro group; rigid cyclopropane ring
3-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester - C₁₄H₂₄ClN₂O₃ 309.81 Methyl-amino, chloro-acetyl Reduced steric hindrance compared to cyclopropyl; higher solubility
3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester 1353977-24-8 C₁₄H₂₅ClN₂O₃ 304.82 Ethyl-amino, chloro-acetyl Flexible ethyl chain increases conformational mobility
2-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester 1353943-73-3 C₁₆H₂₉ClN₂O₃ 332.87 Isopropyl-amino, chloro-acetyl Bulkier substituent; potential for altered pharmacokinetics
3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester 1353952-64-3 C₁₅H₂₆N₃O₃ 296.39 Cyclopropyl-amino, amino-acetyl Chloro replaced with amino; reduced electrophilicity, enhanced hydrogen-bonding capacity

Biological Activity

3-[(2-Chloro-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester (CAS No. 1353974-04-5) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C15H25ClN2O3
  • Molecular Weight : 316.8236 g/mol
  • Structure : The compound features a piperidine ring substituted with a chloroacetyl group and a tert-butyl ester, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, impacting metabolic processes.
  • Receptor Modulation : It could modulate the activity of certain receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which could be linked to its structural features.

Biological Activity Overview

The biological activity of the compound can be categorized into several domains:

Activity TypeDescription
AntimicrobialExhibits potential against various bacterial strains, warranting further investigation.
AnticancerInitial studies suggest cytotoxic effects on cancer cell lines, indicating possible therapeutic applications.
NeuropharmacologicalPotential effects on neurotransmitter systems may suggest utility in treating neurological disorders.

Antimicrobial Studies

Research has indicated that derivatives similar to this compound demonstrate significant antimicrobial activity. For example, compounds featuring similar structural motifs have shown effectiveness against Gram-positive and Gram-negative bacteria .

Anticancer Activity

A study focusing on related piperidine derivatives demonstrated notable cytotoxicity against various cancer cell lines, including breast and colon cancer models. The structure-activity relationship (SAR) analyses revealed that modifications at the piperidine ring significantly influenced potency .

Neuropharmacological Effects

Investigations into the neuropharmacological effects of related compounds suggest that they may modulate neurotransmitter systems, particularly those involving GABAergic and dopaminergic pathways, potentially leading to applications in treating epilepsy or depression .

Q & A

Q. What are the critical structural features of this compound that influence its reactivity and biological interactions?

The compound’s reactivity arises from its piperidine ring (a nitrogen-containing heterocycle), the chloroacetyl group (a reactive electrophile), and the cyclopropylamino moiety (introducing steric strain and conformational rigidity). The tert-butyl ester acts as a protecting group, enhancing solubility in organic solvents and stability during synthesis. These features influence its interactions with biological targets, such as enzymes or receptors, where the chloroacetyl group may act as an alkylating agent .

Q. What are the recommended synthetic routes for this compound, and how are key intermediates purified?

Synthesis typically involves:

  • Step 1 : Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.
  • Step 2 : Introduction of the cyclopropylamino group via nucleophilic substitution or reductive amination.
  • Step 3 : Chloroacetylation using 2-chloroacetyl chloride under inert conditions (e.g., dry dichloromethane, 0–5°C). Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Yield optimization requires strict control of moisture and temperature .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods due to potential respiratory irritation (Category 4 acute toxicity).
  • Storage : In airtight containers at 2–8°C, away from light and moisture.
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How do structural modifications (e.g., stereochemistry, substituent variations) alter biological activity?

  • Stereochemistry : Enantiomers (e.g., R vs. S configuration at the piperidine ring) show divergent binding affinities. For example, the (R)-enantiomer in a related compound exhibited 10-fold higher activity against a kinase target compared to the (S)-form .
  • Substituent Effects : Replacing the cyclopropyl group with larger rings (e.g., cyclohexyl) reduces target selectivity due to steric hindrance. Conversely, fluorination of the chloroacetyl group enhances metabolic stability .
  • Methodological Insight : Use molecular docking and surface plasmon resonance (SPR) to correlate structural changes with binding kinetics .

Q. What advanced analytical techniques validate the compound’s purity and structural integrity?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry (e.g., cyclopropyl integration at δ 1.2–1.5 ppm) and Boc group presence (δ 1.4 ppm for tert-butyl).
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]+^+ at m/z 330.1245) ensures correct molecular formula.
  • HPLC-PDA : Purity >95% is verified using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or buffer pH affecting compound ionization.
  • Impurity Profiles : Residual solvents (e.g., DMSO) or unreacted intermediates (e.g., tert-butyl carbamate) may skew results.
  • Mitigation : Standardize assays using reference compounds (e.g., staurosporine for kinase inhibition) and validate purity via orthogonal methods (e.g., LC-MS and 1^1H NMR) .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Stepwise Monitoring : Use TLC or inline IR spectroscopy to track intermediate formation (e.g., disappearance of starting material peaks).
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve cyclopropylamination kinetics, while dichloromethane minimizes side reactions during chloroacetylation.
  • Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate Boc deprotection under mild acidic conditions (e.g., TFA in DCM) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Chloro-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
3-[(2-Chloro-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

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